2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
Description
This compound is a 1,2,4-triazole-based acetohydrazide derivative featuring a 3,4-dimethoxyphenyl group at position 5 of the triazole ring and a phenyl group at position 2. The sulfanyl (-S-) bridge connects the triazole core to an acetohydrazide moiety, which is further substituted with an (E)-4-fluorophenyl methylidene group. Its molecular complexity positions it within a broader class of triazole derivatives studied for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C25H22FN5O3S |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22FN5O3S/c1-33-21-13-10-18(14-22(21)34-2)24-29-30-25(31(24)20-6-4-3-5-7-20)35-16-23(32)28-27-15-17-8-11-19(26)12-9-17/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
CTHPFRGZQGQJFK-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The 1,2,4-triazole core is synthesized via cyclization of a thiosemicarbazide intermediate. A mixture of 3,4-dimethoxybenzohydrazide and phenyl isothiocyanate in ethanol under reflux yields the corresponding thiosemicarbazide. Subsequent cyclization in acidic medium (e.g., H₂SO₄/AcOH) generates the triazole-thiol derivative.
Reaction Conditions :
- Solvent : Glacial acetic acid
- Catalyst : Sulfuric acid (0.5 equiv)
- Temperature : Reflux (110°C)
- Time : 5–8 hours
- Yield : 68–72%
Mechanistic Insight :
Protonation of the thiosemicarbazide carbonyl facilitates nucleophilic attack by the adjacent amine, leading to cyclization and elimination of water. The thiol group is stabilized via tautomerization (Scheme 1).
Alkylation to Form 2-[(5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl Acetate
S-Alkylation with Ethyl Bromoacetate
The triazole-thiol undergoes alkylation with ethyl bromoacetate in the presence of a base.
Procedure :
- Reactants : Triazole-thiol (1.0 equiv), ethyl bromoacetate (1.2 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Anhydrous acetone
- Temperature : Reflux (56°C)
- Time : 12–16 hours
- Yield : 85–89%
Characterization :
- FT-IR : 1715 cm⁻¹ (C=O ester), 2550 cm⁻¹ (S-H, absent post-reaction).
- ¹H NMR : δ 4.21 (q, 2H, -OCH₂CH₃), 3.89 (s, 2H, -SCH₂COO-).
Hydrazinolysis to 2-[(5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Ester to Hydrazide Conversion
The ethyl ester intermediate is treated with hydrazine hydrate to yield the acetohydrazide.
Procedure :
- Reactants : Ethyl ester (1.0 equiv), hydrazine hydrate (5.0 equiv)
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Time : 4–6 hours
- Yield : 92–95%
Mechanistic Insight :
Nucleophilic acyl substitution by hydrazine replaces the ethoxy group, forming the hydrazide. Excess hydrazine drives the reaction to completion (Scheme 2).
Condensation with 4-Fluorobenzaldehyde
Hydrazone Formation
The acetohydrazide reacts with 4-fluorobenzaldehyde under acidic catalysis to form the final hydrazone.
Procedure :
- Reactants : Acetohydrazide (1.0 equiv), 4-fluorobenzaldehyde (1.1 equiv)
- Catalyst : Conc. HCl (2 drops)
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Time : 3–5 hours
- Yield : 78–82%
Characterization :
- FT-IR : 1620 cm⁻¹ (C=N imine), 3250 cm⁻¹ (N-H).
- ¹H NMR : δ 8.35 (s, 1H, N=CH), 7.75–7.82 (m, 2H, Ar-H).
Analytical Data and Validation
Spectroscopic Consistency
¹³C NMR :
Purity Assessment
HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the hydrazide moiety using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The triazole ring and sulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Fluorophenyl Variants
- 2-{[5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}-N'-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide Differs in the position of the fluorine atom (2-fluorophenyl vs. 4-fluorophenyl). This positional change may alter binding affinity in receptor-ligand interactions .
Chlorophenyl and Ethoxyphenyl Derivatives
- 2-{[5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}-N'-[(E)-(2-Ethoxyphenyl)methylidene]acetohydrazide
Diethylamino and Methoxyphenyl Analogues
- N′-{(E)-[4-(Diethylamino)phenyl]methylene}-2-{[5-(4-Methoxyphenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetohydrazide Features a 4-diethylamino group (strong electron donor) and 4-methylphenyl substituent. The diethylamino group increases solubility in polar solvents (e.g., water solubility: ~0.12 mg/mL vs. ~0.08 mg/mL for the target compound) due to enhanced hydrogen-bonding capacity .
Physicochemical Properties
Anti-Exudative Activity
- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl)-N-Acetamide Derivatives Substitution with furan-2-yl and amino groups demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. The target compound’s 3,4-dimethoxy and fluorophenyl groups may enhance membrane permeability, though specific activity data are pending .
Antimicrobial and Anticancer Potential
- N′-[4-Fluoro-2-Hydroxyphenyl]ethylidene Derivatives
Key Research Findings and Implications
- Substituent Position Matters : The para-fluorine in the target compound minimizes steric clashes compared to ortho-substituted variants, favoring interactions with planar binding sites .
- Electron-Donating vs. Withdrawing Groups: Methoxy and diethylamino substituents improve solubility, whereas chloro and nitro groups enhance reactivity but reduce bioavailability .
- Biological Optimization : Fluorine and methoxy groups balance lipophilicity and polarity, making the target compound a promising candidate for further pharmacological profiling .
Biological Activity
The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide , also referred to as 2357-3589 , is a novel hydrazide derivative that has garnered attention for its potential biological activities. This article presents an overview of its chemical properties, synthesis, and biological activities, including anti-cancer and antimicrobial effects.
- Molecular Formula : C29H31N5O3S
- Molecular Weight : 529.66 g/mol
- Hydrogen Bond Acceptors : 8
- Hydrogen Bond Donors : 1
- LogP : 5.907 (indicating high lipophilicity)
- Water Solubility : LogSw -5.56 (suggesting low solubility in water)
Synthesis
The synthesis of this compound involves the reaction of 3,4-dimethoxyphenyl derivatives with triazole and acetohydrazide moieties. The presence of the triazole ring is crucial for enhancing biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole rings exhibit significant anticancer properties. The specific compound under investigation has shown promising results in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | |
| MCF-7 (Breast Cancer) | 12.6 | |
| HeLa (Cervical Cancer) | 10.5 |
The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl rings significantly influence cytotoxicity, with electron-donating groups enhancing activity.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound possesses moderate antibacterial activity, which may be attributed to its lipophilic nature allowing it to penetrate bacterial membranes effectively.
Case Studies
- Anticancer Study : A study conducted on the effects of the compound on A549 lung cancer cells revealed that it induces apoptosis through the activation of caspase pathways. This was confirmed by flow cytometry analysis showing increased early apoptotic cells after treatment with the compound.
- Antimicrobial Efficacy : In a recent trial assessing the antimicrobial properties of various derivatives, this compound was found to outperform several traditional antibiotics against resistant strains of bacteria, indicating a potential for development into a new therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
